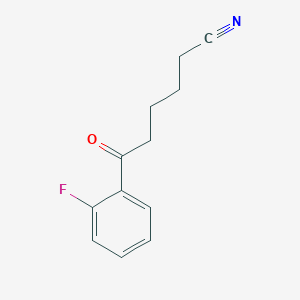

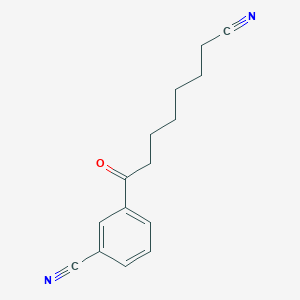

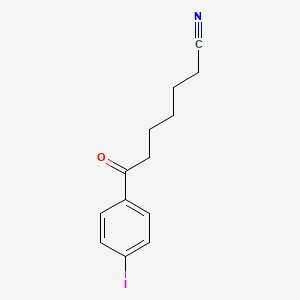

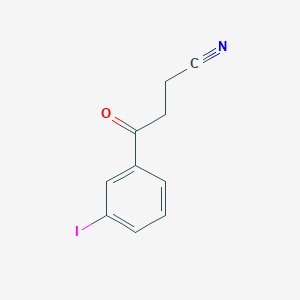

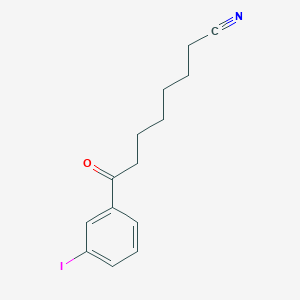

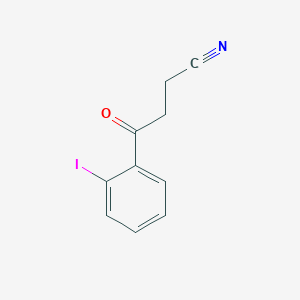

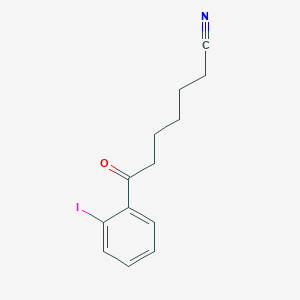

2-(3-Iodobenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 2-(3-Iodobenzoyl)pyridine has been optimized . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Once the HPIP product is formed, iodine can join the scene and a new C−I bond is formed through TS-HI with a kinetic cost of only 14.1 kcal/mol to yield the non-aromatic intermediate I that is 2.3 kcal/mol less stable than species G .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.11 . It is a heterocyclic aromatic compound that contains an iodine atom and a pyridine ring.Applications De Recherche Scientifique

Heterocyclic Chemistry and Coordination Compounds

2-(3-Iodobenzoyl)pyridine and related compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine exhibit versatile chemistry, forming a wide variety of complex compounds. These compounds display intriguing properties such as unique spectroscopic features, varied structures, and magnetic properties. They also show significant biological and electrochemical activity, making them valuable in medicinal chemistry and material science (Boča, Jameson, & Linert, 2011).

Spectroscopic and Electronic Studies

The interaction of metals with biologically important ligands, including this compound analogs, has been thoroughly studied. These studies explore how metals influence the electronic systems of these compounds, providing insights into their reactivity, stability, and interactions with biological targets. This research is crucial for understanding the fundamental chemistry of these compounds and predicting their properties (Lewandowski, Kalinowska, & Lewandowska, 2005).

Optical Sensors and Biological Applications

Pyrimidine derivatives, related to this compound, are extensively used as optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are also notable for their various biological and medicinal applications, highlighting the dual utility in sensor technology and pharmaceutical development (Jindal & Kaur, 2021).

Vibrational Spectroscopy and Computational Studies

Detailed vibrational studies of compounds like 2-iodopyridine provide insights into their molecular structure and behavior. Advanced computational methods complement these studies, offering a deep understanding of the vibrational characteristics and the electronic structure of such compounds (Sortur, Yenagi, & Tonannavar, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(3-iodobenzoyl)pyridine belongs, have been found to interact with various biological targets . These compounds have been used in the synthesis of various pharmaceuticals and have shown a wide range of pharmacological activities .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exert their effects through various mechanisms, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have been found to act as covalent anticancer agents .

Biochemical Pathways

Research on imidazo[1,2-a]pyridines has shown that these compounds can affect various cellular processes . For example, some imidazo[1,2-a]pyridine derivatives have been found to disrupt mitochondrial functions, while others have been reported to cause nuclear DNA damage .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have various effects, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have shown anticancer activity .

Propriétés

IUPAC Name |

(3-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERDFFIEPDLBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629270 |

Source

|

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898779-80-1 |

Source

|

| Record name | (3-Iodophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.